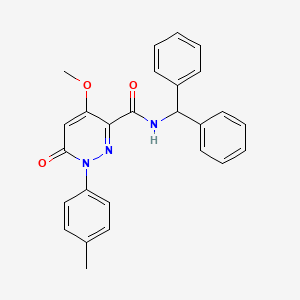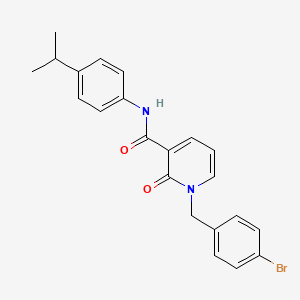![molecular formula C26H25N3O3S2 B3311205 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide CAS No. 946252-50-2](/img/structure/B3311205.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been extensively studied for their diverse biological activities . .
Biochemical Pathways
Benzothiazole derivatives have been found to impact a variety of pathways, depending on their specific structures and targets
Result of Action
Given the diverse biological activities of benzothiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects.
Orientations Futures
There are several future directions for N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide research. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to identify biomarkers for patient selection and to develop strategies to overcome resistance to this compound. Furthermore, this compound can be used as a tool to investigate the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases.
Applications De Recherche Scientifique
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Furthermore, this compound has been used to investigate the role of glutaminase in cancer metabolism and to identify potential biomarkers for cancer diagnosis and prognosis.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-29(21-6-2-3-7-21)34(31,32)22-16-12-18(13-17-22)25(30)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)33-26/h4-5,8-17,21H,2-3,6-7H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXVEOALUHUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



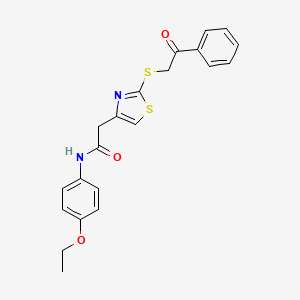

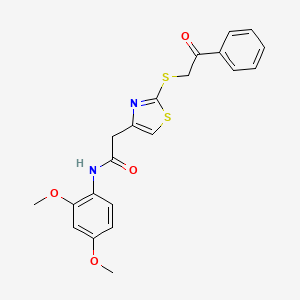
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3311151.png)
![3-bromo-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B3311157.png)
![4-bromo-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3311162.png)



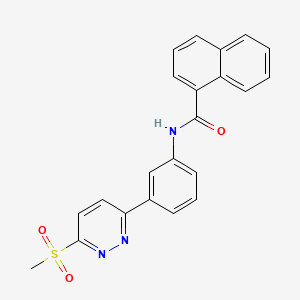
![3,4,5-triethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3311198.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3311215.png)
